molecular formula C18H24N2O4 B2564994 tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2251053-55-9

tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B2564994
CAS RN: 2251053-55-9
M. Wt: 332.4
InChI Key: ICGIWCRESFLMTE-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .


Synthesis Analysis

An efficient, scalable synthesis approach towards this compound has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its spirocyclic nature. The key structural elements include an oxindole moiety and a piperidine ring, which are connected in a spirocyclic arrangement .


Chemical Reactions Analysis

The synthesis of this compound involves several key reactions, including dianion alkylation, cyclization, and demethylation . These reactions are crucial for the formation of the spirocyclic structure and the introduction of the various functional groups present in the molecule .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate and related compounds have been a subject of interest in organic chemistry due to their potential applications in medicinal chemistry and material science. An efficient synthesis method for a spirocyclic oxindole analogue was developed by Teng, Zhang, and Mendonça (2006), showcasing a scalable approach that avoids chromatographic purification and achieves an overall yield of 35% over eight steps. This method emphasizes the significance of dianion alkylation and cyclization in the synthesis process (Teng, Zhang, & Mendonça, 2006).

Furthermore, studies have extended into the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating efficient synthetic routes to previously unknown bifunctional compounds. Meyers et al. (2009) highlighted the utility of these compounds for selective derivation, providing a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Chemical Space Exploration

The exploration of chemical space through the synthesis of novel compounds is crucial for the development of new pharmaceuticals and materials. The work by Wang et al. (2015) on the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate illustrates the importance of intermediate compounds in the development of Vandetanib, an anticancer drug. This study showcases a three-step synthesis process with a total yield of 20.2%, emphasizing the role of acylation, sulfonation, and substitution in the compound's synthesis (Wang, Wang, Tang, & Xu, 2015).

Applications in Ion Sensing

The development of chemosensors for ion detection is another significant application. Roy et al. (2019) reported the synthesis of a rhodamine-based compound acting as a dual chemosensor for Zn2+ and Al3+ ions, highlighting its potential in environmental monitoring and biochemical assays. The compound exhibits distinctly separated excitation and emission wavelengths, demonstrating the versatility of tert-butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate derivatives in sensor development (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, given the known activities of spiro compounds . Additionally, improvements in the synthesis method could also be a focus, to increase yield or reduce the number of steps required .

properties

IUPAC Name

tert-butyl 4-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)14-12(19-15(18)21)6-5-7-13(14)23-4/h5-7H,8-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGIWCRESFLMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

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